Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)-
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Overview
Description
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- is a complex organic compound with the molecular formula C17H25NO4. This compound is characterized by its unique structure, which includes a butanamide backbone substituted with an ethyl group and a phenoxy group containing formyl, methyl, and propoxy substituents .
Preparation Methods
The synthesis of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- .
Chemical Reactions Analysis
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the propoxy group.
Scientific Research Applications
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- can be compared with similar compounds such as:
Butanamide, N-methyl-: This compound lacks the phenoxy group and has different chemical properties and applications.
N-Formyl-2-hydroxy-3-methyl-2-(1-methylethyl)butanamide: This compound has a similar formyl group but differs in the rest of its structure, leading to different reactivity and applications.
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
820237-79-4 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)butanamide |
InChI |
InChI=1S/C17H25NO4/c1-4-10-21-15-9-8-14(12-19)17(13(15)3)22-11-6-7-16(20)18-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20) |
InChI Key |
FNWCLSIQSWJGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)NCC)C |
Origin of Product |
United States |
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